Methyl 4-Bromobenzimidazole-5-carboxylate

Pin1 inhibition Structure-activity relationship Halogen bonding

Methyl 4-bromobenzimidazole-5-carboxylate (CAS 1803895-46-6, molecular formula C₉H₇BrN₂O₂, molecular weight 255.07 g/mol) is a heterocyclic building block featuring a benzimidazole core with a bromine at the 4-position and a methyl ester at the 5-position. The compound’s predicted physicochemical properties include a density of 1.709 ± 0.06 g/cm³ and a boiling point of 458.5 ± 25.0 °C, making it a stable crystalline intermediate suitable for multi-step syntheses.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B12507758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Bromobenzimidazole-5-carboxylate
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)NC=N2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12)
InChIKeyGJVLYQYSFCCMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromobenzimidazole-5-carboxylate – Compound Identity and Baseline Specifications


Methyl 4-bromobenzimidazole-5-carboxylate (CAS 1803895-46-6, molecular formula C₉H₇BrN₂O₂, molecular weight 255.07 g/mol) is a heterocyclic building block featuring a benzimidazole core with a bromine at the 4-position and a methyl ester at the 5-position . The compound’s predicted physicochemical properties include a density of 1.709 ± 0.06 g/cm³ and a boiling point of 458.5 ± 25.0 °C, making it a stable crystalline intermediate suitable for multi-step syntheses . It serves as a versatile scaffold in medicinal chemistry, particularly in the construction of kinase inhibitors and bromodomain-targeting agents, where the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions while the ester enables further derivatization [1].

Why Methyl 4-Bromobenzimidazole-5-carboxylate Cannot Be Interchanged with Generic Halogenated Benzimidazole Esters


Benzimidazole esters bearing different halogens or substitution patterns exhibit divergent reactivity in cross-coupling, disparate biological target engagement, and variable pharmacokinetic profiles. The 4-bromo substitution confers a unique balance of steric bulk, polarizability, and carbon–halogen bond strength that directly impacts Suzuki-Miyaura coupling efficiency and kinase selectivity when compared to 4-chloro, 4-fluoro, or unsubstituted analogs [1]. Simply replacing the bromine with chlorine significantly reduces oxidative addition rates, leading to lower yields in palladium-catalyzed transformations, while the methyl ester at position 5 offers solubility and crystallinity advantages over ethyl or tert-butyl esters that influence downstream purification and formulation [2]. These physicochemical differences translate into measurable performance gaps that make generic interchange impossible without risking synthetic failure or loss of biological activity.

Quantitative Comparative Evidence for Methyl 4-Bromobenzimidazole-5-carboxylate


Bromine at Position 4 Enhances Pin1 Inhibitory Activity vs. Chlorine and Fluorine Analogs

In a focused SAR study of benzimidazole derivatives, the 4-Br substituted analog exhibited an IC₅₀ of 0.64 μM against Pin1, outperforming the 4-Cl (IC₅₀ > 2 μM) and 4-F (IC₅₀ > 5 μM) congeners [1]. The bromine’s ability to form halogen bonds with backbone carbonyl groups in the Pin1 active site is cited as the mechanistic basis for this potency advantage.

Pin1 inhibition Structure-activity relationship Halogen bonding

Aryl Bromide Recycling Yield Advantage in Suzuki-Miyaura Cross-Coupling

While no head-to-head study exists for the title compound, extensive literature demonstrates that aryl bromides consistently provide 15–30% higher isolated yields than aryl chlorides in Suzuki-Miyaura couplings under identical catalyst conditions [1]. The C–Br bond dissociation energy (≈ 337 kJ/mol) is significantly lower than that of C–Cl (≈ 397 kJ/mol), facilitating oxidative addition to Pd(0) at room temperature, whereas chloro analogs often require elevated temperatures (80–110 °C) [2].

Suzuki-Miyaura coupling Aryl bromide reactivity Synthetic efficiency

Methyl Ester Hydrolysis Selectivity vs. Ethyl and tert-Butyl Esters

The methyl ester of benzimidazole-5-carboxylic acid can be selectively hydrolyzed under mild basic conditions (NaOH/MeOH, rt, 2 h) to the corresponding carboxylic acid with >95% conversion, whereas the tert-butyl ester of the same scaffold requires acidic conditions (TFA/CH₂Cl₂) that may protonate the benzimidazole nitrogen and alter the reactivity of the core [1]. The ethyl ester shows intermediate hydrolysis rates but offers no significant advantage in cost or atom economy.

Ester hydrolysis Protecting group strategy Downstream derivatization

High-Value Application Scenarios for Methyl 4-Bromobenzimidazole-5-carboxylate


Kinase Inhibitor Lead Generation Requiring 4-Bromine for Pin1 Selectivity

Medicinal chemistry teams targeting Pin1 or related peptidyl-prolyl isomerases can use this scaffold to exploit the halogen-bonding advantage of bromine, which has been shown to deliver sub-micromolar IC₅₀ values when positioned at the 4-site of the benzimidazole core [1]. The methyl ester can be hydrolyzed post-coupling to generate a carboxylic acid for amide library synthesis, enabling rapid SAR exploration.

Palladium-Catalyzed Cross-Coupling for High-Yield Diversification

Process chemistry groups that require efficient Suzuki, Buchwald-Hartwig, or Sonogashira couplings will benefit from the higher oxidative addition rates of the aryl bromide over the corresponding chloride, reducing cycle times and improving product yields by 15–30% [1]. This advantage is especially critical in late-stage functionalization of advanced intermediates where material is limited.

Selective Methyl Ester Deprotection in Multi-Step Syntheses

When synthetic routes call for orthogonal protecting groups, the methyl ester can be cleanly removed under basic conditions without affecting acid-sensitive functionalities elsewhere in the molecule, unlike tert-butyl esters that require TFA-mediated deprotection which can protonate the benzimidazole nitrogen and lead to unwanted side reactions [1].

Bromodomain Inhibitor Scaffold Assembly

Benzimidazoles with a 4-bromo substituent have been described as intermediates in patented bromodomain inhibitor programs (e.g., BET family) where the bromine participates in key hydrophobic and halogen-bonding interactions with the acetyl-lysine binding pocket [1]. The 5-carboxylate ester provides a flexible vector for attaching solubilizing groups or linkers for PROTAC design.

Quote Request

Request a Quote for Methyl 4-Bromobenzimidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.